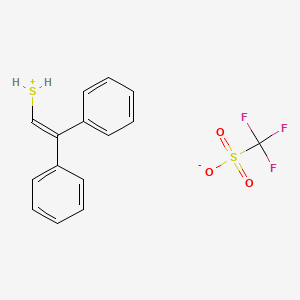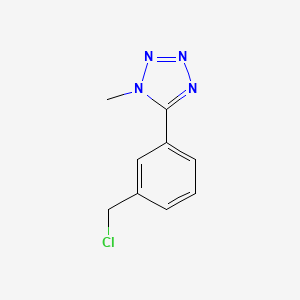![molecular formula C14H13Cl3O B8326211 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 78235-79-7](/img/structure/B8326211.png)
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C14H14Cl2O2. It is a derivative of cyclopropane and contains both chloro and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves multiple steps:
Synthesis of 3-chloro-3-(4-chlorophenyl)-propenal: This is achieved by reacting 4-chlorobenzaldehyde with chloroacetaldehyde in the presence of a base.
Reaction with chloromethyl isopropyl ketone: The resulting 3-chloro-3-(4-chlorophenyl)-propenal is then reacted with chloromethyl isopropyl ketone to form 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-hex-1-en-5-one.
Cyclopropanation: The final step involves cyclopropanation of the intermediate product to yield this compound.
Analyse Chemischer Reaktionen
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are crucial for its biological activities.
Vergleich Mit ähnlichen Verbindungen
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene and 3-chloro-3-(4-chlorophenyl)-propenal share structural similarities.
Eigenschaften
CAS-Nummer |
78235-79-7 |
|---|---|
Molekularformel |
C14H13Cl3O |
Molekulargewicht |
303.6 g/mol |
IUPAC-Name |
3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7- |
InChI-Schlüssel |
BVTBDUMXPYRAKW-XFFZJAGNSA-N |
Isomerische SMILES |
CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-tetrahydro-4H-furo[2,3-c]azepin-4-ol](/img/structure/B8326172.png)
![5-[(4-Chlorobenzyl)oxy]-4-ethynyl-1-methyl-1H-pyrazole](/img/structure/B8326177.png)

![2-(3,5-Dibromo-phenyl)-oxazolo[4,5-b]pyridine](/img/structure/B8326184.png)





